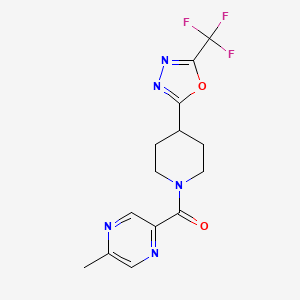
(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Methylpyrazin-2-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1396686-77-3) has garnered attention in recent research due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological efficacy, particularly in antimicrobial and anticancer contexts.
Synthesis and Structural Characteristics
The synthesis of the target compound involves several steps, typically starting from 5-methylpyrazine and incorporating a piperidine structure with a trifluoromethyl-substituted oxadiazole. The final product is characterized by various spectroscopic methods including NMR and IR spectroscopy, confirming the presence of key functional groups such as the oxadiazole and piperidine moieties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C_{14}H_{15}F_{3}N_{4}O |
| Molecular Weight | 341.29 g/mol |
| Melting Point | Not specified in available literature |
| Key Functional Groups | Methylpyrazine, Trifluoromethyl, Oxadiazole, Piperidine |
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have been tested against various bacterial strains. In one study, compounds with oxadiazole moieties showed promising results against Gram-positive and Gram-negative bacteria.
Case Study : A related derivative demonstrated an inhibition rate of 84.4% against specific bacterial strains, outperforming standard antibiotics like pyraclostrobin in certain assays . This suggests that the incorporation of the oxadiazole ring enhances antibacterial properties.
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Related Oxadiazole Derivative | Panc-1 (Pancreatic Cancer) | 0.051 |
| BxPC-3 (Pancreatic Cancer) | 0.066 | |
| WI38 (Normal Lung Fibroblasts) | 0.36 |
These results indicate that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .
The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that regulate cell proliferation and apoptosis. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and potentially leading to increased bioavailability.
特性
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-8-6-19-10(7-18-8)12(23)22-4-2-9(3-5-22)11-20-21-13(24-11)14(15,16)17/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTJVZQVJIMHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














